Precision Improvement Over Original Definitive Method for Serum Cholesterol
The modified NIST definitive method employing Cholesterol-13C3 as internal standard achieved a coefficient of variation (CV) of 0.22%, representing a 39% relative improvement in precision compared with the original definitive method's CV of 0.36% [1]. The method also demonstrated absence of measurement bias on Standard Reference Material (SRM) 909 lyophilized human serum [1].
| Evidence Dimension | Method precision (Coefficient of Variation, CV) |
|---|---|
| Target Compound Data | CV = 0.22% |
| Comparator Or Baseline | Original definitive method CV = 0.36% |
| Quantified Difference | 0.14 percentage point absolute reduction; 39% relative improvement |
| Conditions | ID/GC/MS analysis of serum cholesterol; Cholesterol-13C3 internal standard vs. unlabeled cholesterol external calibration |
Why This Matters
This precision level qualifies the method as a candidate definitive method per NCCLS standards, directly enabling traceable reference value assignment for clinical proficiency testing programs.
- [1] Ellerbe P, Meiselman S, Sniegoski LT, Welch MJ, White E. Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method. Anal Chem. 1989;61(15):1718-23. View Source
